molecular formula C22H29N3O4 B10993433 {1-[({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

{1-[({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

Cat. No.: B10993433
M. Wt: 399.5 g/mol
InChI Key: WWJGEMJYBNYHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a cyclohexylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid typically involves multiple steps, starting with the preparation of the pyrazole ring and the methoxyphenyl group. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include acetic anhydride, cyclohexylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

{1-[({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures with strong oxidizing agents, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

{1-[({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {1-[({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Repaglinide: A compound with a similar structure used as an antidiabetic agent.

    Amiodarone: Another compound with structural similarities, used as an antiarrhythmic agent.

Uniqueness

What sets {1-[({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C22H29N3O4

Molecular Weight

399.5 g/mol

IUPAC Name

2-[1-[[[2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C22H29N3O4/c1-15-18(21(25-24-15)16-6-8-17(29-2)9-7-16)12-19(26)23-14-22(13-20(27)28)10-4-3-5-11-22/h6-9H,3-5,10-14H2,1-2H3,(H,23,26)(H,24,25)(H,27,28)

InChI Key

WWJGEMJYBNYHBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NCC3(CCCCC3)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.